

# An In-depth Technical Guide to Desmethyl Levofloxacin: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Desmethyl Levofloxacin**, also known as N-**Desmethyl Levofloxacin**, is a primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin.[1] As an important impurity and a metabolite, understanding its chemical and biological characteristics is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and analytical methodologies related to **Desmethyl Levofloxacin**.

### **Chemical Structure and Identification**

**Desmethyl Levofloxacin** is structurally similar to its parent compound, Levofloxacin, with the key difference being the absence of a methyl group on the piperazine ring.



Identifier	Value
IUPAC Name	(2S)-7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.0 <sup>5</sup> ,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
CAS Number	117707-40-1[2]
Molecular Formula	C17H18FN3O4[2]
Molecular Weight	347.34 g/mol [2]
SMILES	C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2 N4CCNCC4)F)C(=O)O[2]
InChI Key	WKRSSAPQZDHYRV-VIFPVBQESA-N[2]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Desmethyl Levofloxacin** is presented below.

Property	Value	Source
Melting Point	>184 °C (decomposes)	[3][4]
pKa (Predicted)	5.19 ± 0.40	[3]
λmax	223, 294, 326 nm	[1]
Solubility	DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 5 mg/mLAqueous Acid: Slightly (Sonicated)Aqueous Base: Slightly (Sonicated)	[1][3]

# **Biological Activity and Mechanism of Action**

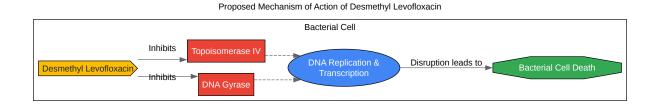


**Desmethyl Levofloxacin** is an active metabolite of Levofloxacin and exhibits antibacterial activity.[1] The mechanism of action is believed to be consistent with that of its parent compound, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, **Desmethyl Levofloxacin** disrupts the bacterial DNA synthesis process, leading to bacterial cell death.

The in vitro antibacterial activity of N-desmethyl Levofloxacin has been quantified against several bacterial strains, with the following Minimum Inhibitory Concentrations (MICs):

Bacterial Strain	MIC (μg/mL)
Staphylococcus aureus	4
Staphylococcus epidermidis	1
Bacillus subtilis	1
Escherichia coli	0.012
Pseudomonas aeruginosa	>4
Klebsiella pneumoniae	0.25
[Source: Cayman Chemical][1]	

## **Proposed Mechanism of Action**



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Caption: Proposed mechanism of **Desmethyl Levofloxacin**'s antibacterial action.

# Experimental Protocols Synthesis of N-substituted Levofloxacin Analogs from Desmethyl Levofloxacin

While a direct synthesis protocol for **Desmethyl Levofloxacin** is not readily available in the cited literature, it is frequently used as a starting material for the synthesis of other Levofloxacin derivatives. The following is a general procedure for such a synthesis.[7]

### Materials:

- N-desmethyl levofloxacin
- Appropriate thienylethyl bromide derivatives
- Sodium bicarbonate (NaHCO₃)
- Dimethylformamide (DMF)
- Water
- Methanol-chloroform (9:1) for crystallization

### Procedure:

- A mixture of the thienylethyl bromide derivative (0.55 mmol), N-desmethyl levofloxacin (174 mg, 0.5 mmol), and NaHCO<sub>3</sub> (42 mg, 0.5 mmol) in DMF (5 mL) is prepared.[7]
- The mixture is stirred at room temperature for 6–10 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of N-desmethyl levofloxacin.[7]
- Upon completion, water (20 mL) is added to the reaction mixture, leading to the precipitation of the product.[7]



- The precipitate is filtered and washed with water.[7]
- The crude product is then crystallized from a methanol-chloroform (9:1) mixture to yield the final N-substituted levofloxacin analog.[7]

# Quantification of Desmethyl Levofloxacin in Human Serum by LC-MS/MS

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Levofloxacin and its metabolite, Desmethyllevofloxacin, in human serum.[8][9]

Sample Preparation (Protein Precipitation):

- Serum samples are thawed at room temperature.
- Protein precipitation is performed on the serum samples to remove interfering proteins.[8][9]

**Chromatographic Conditions:** 

- Column: Agilent Zorbax Extend-C18 column (250 mm x 4.6 mm, 5 μm) or equivalent.[10]
- Mobile Phase: A gradient elution using a mixture of 0.1% ammonium acetate solution (pH adjusted to 3.5 with methanoic acid) and acetonitrile.[10]
- Flow Rate: 0.5 mL/min.[10]
- Column Temperature: 40 °C.[10]
- Run Time: Approximately 2.5 minutes.[8][9]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
- Detection Mode: Selected Reaction Monitoring (SRM).[9]
- Mass Transitions:



- Desmethyl-levofloxacin: 348.1 m/z → 310.1 m/z.[9]
- Levofloxacin (for comparison): 362.1 m/z → 318.1 m/z.[9]

### Linearity:

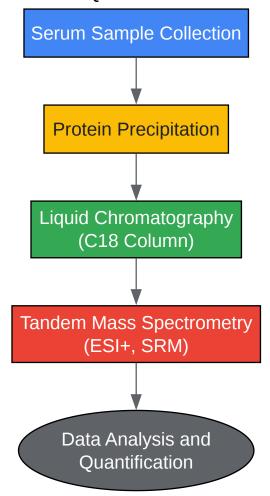
• The standard curve for Desmethyl-levofloxacin is linear within a concentration range of 0.10 to 4.99 mg/L, with a correlation coefficient (R²) of 0.998.[8][9]

Lower Limit of Quantification (LLOQ):

• The LLOQ for Desmethyl-levofloxacin is 0.10 mg/L.[8][9]

# **Experimental Workflow for Quantification**

### LC-MS/MS Quantification Workflow





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Caption: Workflow for the quantification of **Desmethyl Levofloxacin** in serum.

### Conclusion

Desmethyl Levofloxacin is a biologically active metabolite of Levofloxacin with a well-defined chemical structure and known physicochemical properties. Its antibacterial activity, stemming from the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it a compound of interest in pharmacological and toxicological studies. The availability of robust analytical methods, such as LC-MS/MS, allows for its accurate quantification in biological matrices, which is essential for pharmacokinetic and clinical research. While detailed protocols for its direct synthesis are not as prevalent as for its use as a synthetic intermediate, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound.

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### References

- 1. caymanchem.com [caymanchem.com]
- 2. N-Desmethyl levofloxacin | C17H18FN3O4 | CID 10958963 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desmethyl Levofloxacin manufacturers and suppliers chemicalbook [m.chemicalbook.com]
- 4. Desmethyl Levofloxacin | 117707-40-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Desmethyl Levofloxacin: Chemical Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670300#desmethyl-levofloxacin-chemicalstructure-and-properties]

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